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molecular formula C10H11ClN4 B8197666 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No. B8197666
M. Wt: 222.67 g/mol
InChI Key: SXUMSCJUXIVSFX-UHFFFAOYSA-N
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Patent
US09422265B2

Procedure details

To a 3-neck, 100-mL round bottom flask was charged N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide (5 g, 21.13 mmol) and tetrahydrofuran (50 mL). Sodium tert-butoxide (4.06 g, 42.3 mmol) was added (causing a temperature rise from 22° C. to 27.6° C.), followed by ethyl bromide (6.26 mL, 85 mmol). The reaction was stirred at 35° C. for 144 h at which point only 3.2% (AUC) starting material remained. The reaction mixture was concentrated to give a brown residue, which was dissolved in 1 N hydrochloric acid (106 mL, 106 mmol) and heated at 80° C. for 24 hours, at which point HPLC analysis indicated that the starting material had been consumed. The reaction was cooled to 20° C. and basified with sodium hydroxide (50 wt % in water) to pH>9. The resulting suspension was stirred at 20° C. for 1 hour and filtered. The filter cake was rinsed with water (25 mL) to afford a brown solid (5.18 g). The resulting crude product was dissolved in ethyl acetate and passed through a silica gel plug (50 g) using ethyl acetate (500 mL) as eluent. The filtrate was concentrated to dryness to afford a white solid (3.8 g, 80%).
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Three
Quantity
106 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([NH:7][C:8](=O)[CH3:9])=[CH:5][N:4]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:3]=1.CC(C)([O-])C.[Na+].C(Br)C.Cl>O1CCCC1>[Cl:1][C:2]1[C:6]([NH:7][CH2:8][CH3:9])=[CH:5][N:4]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide
Quantity
5 g
Type
reactant
Smiles
ClC1=NN(C=C1NC(C)=O)C=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
6.26 mL
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
106 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 35° C. for 144 h at which point only 3.2% (AUC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from 22° C. to 27.6° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 24 hours, at which point HPLC analysis
Duration
24 h
CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20° C.
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 20° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was rinsed with water (25 mL)

Outcomes

Product
Details
Reaction Time
144 h
Name
Type
product
Smiles
ClC1=NN(C=C1NCC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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